1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(naphthalen-1-yl)ethan-1-one
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Overview
Description
1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(naphthalen-1-yl)ethan-1-one is a complex organic compound that features an imidazole ring, an azetidine ring, and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(naphthalen-1-yl)ethan-1-one typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization.
Azetidine Ring Formation: The azetidine ring can be formed by the reaction of an appropriate amine with an epoxide under basic conditions.
Coupling with Naphthalene Moiety: The final step involves coupling the imidazole and azetidine intermediates with a naphthalene derivative through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(naphthalen-1-yl)ethan-1-one can undergo various chemical reactions, including:
Substitution: The azetidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halides, electrophiles
Major Products
Oxidation: Imidazole N-oxides
Reduction: Alcohol derivatives
Substitution: Substituted azetidine derivatives
Scientific Research Applications
1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(naphthalen-1-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(naphthalen-1-yl)ethan-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one
- 2-(1H-Imidazol-1-yl)ethanol
- 1-(1H-Imidazol-1-yl)propan-2-one
Uniqueness
1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(naphthalen-1-yl)ethan-1-one is unique due to its combination of an imidazole ring, an azetidine ring, and a naphthalene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H19N3O |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-2-naphthalen-1-ylethanone |
InChI |
InChI=1S/C19H19N3O/c23-19(22-12-15(13-22)11-21-9-8-20-14-21)10-17-6-3-5-16-4-1-2-7-18(16)17/h1-9,14-15H,10-13H2 |
InChI Key |
KTNPLYQVMPQXJH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC3=CC=CC=C32)CN4C=CN=C4 |
Origin of Product |
United States |
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